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Executive Summary

Orziloben (SEFA-6179) is a pioneering, orally administered, synthetic medium-chain fatty acid
(MCFA) analogue currently under investigation for the treatment of Intestinal Failure-Associated
Liver Disease (IFALD), a rare and severe orphan liver condition. Developed by NorthSea
Therapeutics, Orziloben is designed to overcome the limitations of natural MCFAs by resisting
rapid metabolism, thereby enabling effective targeting of the liver. Preclinical evidence
suggests that Orziloben addresses multiple pathogenic drivers of IFALD, including cholestasis,
steatosis, inflammation, and fibrosis. A Phase 1 clinical trial has demonstrated a favorable
safety and tolerability profile. A Phase 2a study is currently underway to evaluate its efficacy in
patients with IFALD. This document provides a comprehensive overview of the therapeutic
potential of Orziloben, its mechanism of action, and the available clinical and preclinical data.

Introduction: The Unmet Need in Intestinal Failure-
Associated Liver Disease (IFALD)

Intestinal Failure-Associated Liver Disease (IFALD), also known as Parenteral Nutrition-
Associated Liver Disease (PNALD), is a serious complication arising from long-term parenteral
nutrition in patients with intestinal failure.[1][2] The condition is characterized by a spectrum of
liver abnormalities, including steatosis, cholestasis, inflammation, and fibrosis, which can
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progress to cirrhosis and end-stage liver disease.[1][3] IFALD represents a significant unmet
medical need, as there are currently no approved pharmacological therapies.[4]

Orziloben: A Novel Therapeutic Approach

Orziloben is a structurally engineered fatty acid designed for enhanced pharmacological
effects. As a medium-chain fatty acid analogue, it is readily absorbed from the gastrointestinal
tract and directly targets the liver via the portal vein. A key innovation in its design is its
resistance to rapid metabolism, a common limitation of naturally occurring MCFAs. This allows
for sustained therapeutic concentrations in the liver.

Proposed Mechanism of Action

Orziloben is believed to exert its therapeutic effects by targeting multiple fatty acid-sensitive
receptors within the liver. One of the key identified targets is the Peroxisome Proliferator-
Activated Receptor alpha (PPAR-a), a nuclear receptor that plays a critical role in regulating
lipid metabolism, inflammation, and bile acid homeostasis.

dot digraph "Orziloben_Mechanism_of_Action” { graph [ rankdir="LR", splines=ortho,
nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12,
label="Proposed Mechanism of Action of Orziloben", labeljust="1", labelloc="t"];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];
"Orziloben" [ fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds ];
"PPAR-alpha” [ fillcolor="#FBBCO05", fontcolor="#202124" ];

subgraph "cluster_cellular_effects" { label="Cellular Effects in Hepatocytes";
bgcolor="#FFFFFF"; style="filled"; color="#5F6368";

subgraph "cluster_pathophysiological_outcomes" { label="Therapeutic Outcomes in IFALD";
bgcolor="#FFFFFF"; style="filled"; color="#5F6368";
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"Orziloben" -> "PPAR-alpha” [ label="Activates", fontcolor="#202124", color="#202124"|;
"PPAR-alpha” -> "Lipid_Metabolism" [ color="#34A853" |; "PPAR-alpha" ->
“Inflammation_Reduction" [ color="#EA4335" ]; "PPAR-alpha" -> "Bile_Acid_Homeostasis" [
color="#4285F4" |;

“Lipid_Metabolism" -> "Reduced_Steatosis" [ color="#34A853" ]; "Inflammation_Reduction" ->
"Reduced_Inflammation” [ color="#EA4335" ]; "Bile_Acid_Homeostasis" ->
"Reduced_Cholestasis" [ color="#4285F4" ]; "Reduced_Inflammation" -> "Reduced_Fibrosis" |
color="#EA4335" |; } END_DOT Caption: Proposed mechanism of action of Orziloben in
IFALD.

Preclinical Evidence

Extensive preclinical studies have demonstrated the potential of Orziloben to mitigate the key
pathological features of IFALD. In animal models of parenteral nutrition-induced liver injury,
Orziloben has been shown to:

Completely prevent severe cholestasis and the development of fibrosis.

Prevent a pronounced increase in markers of liver damage.

Significantly reduce the number of myofibroblasts, the primary collagen-producing cells in
the liver.

Reduce hepatic inflammation and steatosis.

While specific quantitative data from these preclinical studies are not publicly available, the
gualitative descriptions from the manufacturer suggest robust efficacy.

Representative Preclinical Experimental Protocol

The following is a generalized protocol for inducing IFALD in an animal model, based on
common practices in the field.

dot digraph "Preclinical_Experimental_Workflow" { graph [ rankdir="TB", splines=ortho,
nodesep=0.4, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12,

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://www.benchchem.com/product/b12393117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

label="Generalized Preclinical Experimental Workflow for Orziloben in an IFALD Model",
labeljust="1", labelloc="t" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5 |,

"Animal_Model" [ label="Animal Model Selection\n(e.g., Piglets, Mice)", fillcolor="#4285F4",
fontcolor="#FFFFFF" |;

"Catheterization” [ label="Surgical Placement of\nCentral Venous Catheter",
fillcolor="#FBBCO05", fontcolor="#202124"|;

"PN_Infusion" [ label="Continuous Parenteral\nNutrition Infusion”, fillcolor="#EA4335",
fontcolor="#FFFFFF" |;

"Treatment_Groups" [ label="Randomization into Treatment Groups:\n1. Control (PN only)\n2.
Orziloben + PN", fillcolor="#34A853", fontcolor="#FFFFFF" ];

"Dosing" [ label="0Oral Administration of Orziloben\nor Placebo", fillcolor="#4285F4",
fontcolor="#FFFFFF" |;

"Monitoring" [ label="Monitoring of Clinical Signs\nand Blood Parameters", fillcolor="#FBBC05",
fontcolor="#202124" |,

"Endpoint_Analysis" [ label="Endpoint Analysis:\n- Histopathology of Liver\n- Gene Expression
Analysis\n- Biomarker Quantification”, fillcolor="#EA4335", fontcolor="#FFFFFF" |;

"Animal_Model" -> "Catheterization" [color="#202124"]; "Catheterization" -> "PN_Infusion"
[color="#202124"]; "PN_Infusion" -> "Treatment_Groups" [color="#202124"];
"Treatment_Groups" -> "Dosing" [color="#202124"]; "Dosing" -> "Monitoring"
[color="#202124"]; "Monitoring" -> "Endpoint_Analysis" [color="#202124"]; } END_DOT
Caption: Generalized preclinical workflow for evaluating Orziloben.

Clinical Development Program

Orziloben is currently in Phase 2a of its clinical development for IFALD.

Phase 1 Clinical Trial
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A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, and
pharmacokinetics of Orziloben in healthy volunteers.

o Design: Randomized, placebo-controlled, single and multiple ascending dose study.

o Key Findings:

[¢]

Orziloben was generally well-tolerated at doses up to 1,000 mg once-daily for 14 days.

[¢]

The majority of treatment-emergent adverse events were mild and transient.

[e]

Laboratory parameters, ECG, and vital signs remained stable during treatment.

o

Reductions from baseline in AST, ALT, GGT, and bilirubin were observed in healthy
subjects receiving the 1,000 mg dose.

Table 1. Summary of Phase 1 Clinical Trial

Parameter Description

Study ID Not publicly available
Phase 1

Population Healthy Volunteers

Randomized, Placebo-Controlled, Ascending

Design Dose

Dosage Up to 1,000 mg once-daily for 14 days
Primary Endpoints Safety and Tolerability

Key Outcomes Favorable safety and tolerability profile

Phase 2a Clinical Trial (INITIATIVE Trial)

A Phase 2a, proof-of-concept clinical trial (NCT05919680) is currently ongoing to evaluate the
efficacy, safety, and pharmacokinetics of Orziloben in adult patients with IFALD.
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e Design: Arandomized, double-blind, placebo-controlled study. The trial consists of two parts:

Part A is a 4-week safety and pharmacokinetics cohort, and Part B is a 12-week signal-

detection cohort.

e Population: Up to 36 adult subjects with IFALD receiving parenteral nutrition.

e Primary and Secondary Endpoints: The key endpoints are designed to assess the effect of

Orziloben on various aspects of liver health, including:

[e]

o

[¢]

o

Reduction of steatosis (measured by MRI-PDFF)
Reduction in inflammation (measured by AST, ALT, and hsCRP)
Improvement in cholestasis (measured by ALP, GGT, total bilirubin, and direct bilirubin)

Improvement in fibrosis (measured by Fibroscan, ELF, and PRO-C3)

The readout from this trial is anticipated in the second half of 2025.

Table 2: Overview of the Phase 2a (INITIATIVE) Clinical Trial

Parameter Description

Study ID NCT05919680

Phase 2a

Population Adult patients with IFALD on parenteral nutrition
Design Randomized, Double-Blind, Placebo-Controlled
Sample Size Up to 36 subjects

Treatment Duration

Part A: 4 weeks; Part B: 12 weeks

Primary Endpoints

Safety, Tolerability, Pharmacokinetics, and

Pharmacodynamics

Secondary Endpoints

Changes in markers of steatosis, inflammation,

cholestasis, and fibrosis

Expected Readout

H2 2025
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Clinical Trial Protocol Workflow

dot digraph "Clinical_Trial_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4,
ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Phase 2a
(INITIATIVE) Clinical Trial Workflow", labeljust="1", labelloc="t" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5 |,

"Screening” [ label="Patient Screening and\ninformed Consent", fillcolor="#4285F4",
fontcolor="#FFFFFF" ];

"Baseline” [ label="Baseline Assessments:\n- Liver Function Tests\n- Imaging (MRI-PDFF,
Fibroscan)\n- Biomarkers", fillcolor="#FBBCO05", fontcolor="#202124" ],

"Randomization” [ label="Randomization to:\n1. Orziloben\n2. Placebo", fillcolor="#EA4335",
fontcolor="#FFFFFF" ];

"Treatment_A" [ label="Part A: 4-Week Treatment Period", fillcolor="#34A853",
fontcolor="#FFFFFF" ];

"Treatment_B" [ label="Part B: 12-Week Treatment Period", fillcolor="#34A853",
fontcolor="#FFFFFF" ];

"Follow_Up" [ label="End-of-Treatment Assessments\nand Follow-Up", fillcolor="#4285F4",
fontcolor="#FFFFFF" ];

"Data_Analysis" [ label="Data Analysis and\nReporting", fillcolor="#5F6368",
fontcolor="#FFFFFF" ];

"Screening"” -> "Baseline” [color="#202124"]; "Baseline" -> "Randomization” [color="#202124"];
"Randomization” -> "Treatment_A" [color="#202124"]; "Treatment_A" -> "Treatment_B"
[label="Eligible patients may continue", fontcolor="#202124", color="#202124"]; "Treatment_B"
-> "Follow_Up" [color="#202124"]; "Follow_Up" -> "Data_Analysis" [color="#202124"]; }
END_DOT Caption: Workflow of the Phase 2a INITIATIVE clinical trial.

Future Directions and Conclusion
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Orziloben represents a promising and targeted therapeutic strategy for the treatment of IFALD,
an orphan liver disease with a significant unmet medical need. Its novel mechanism of action,
favorable preclinical data, and encouraging Phase 1 results provide a strong rationale for its
continued clinical development. The ongoing Phase 2a INITIATIVE trial will be crucial in
determining the clinical efficacy of Orziloben and its potential to become the first approved
therapy for this debilitating condition. The results of this study are eagerly awaited by the
scientific and medical communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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